molecular formula C36H29NO5 B14146543 2'-(2-ethoxyphenyl)-1'-[(4-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione CAS No. 1217833-78-7

2'-(2-ethoxyphenyl)-1'-[(4-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione

Cat. No.: B14146543
CAS No.: 1217833-78-7
M. Wt: 555.6 g/mol
InChI Key: ZXBKDJIBTDEEBP-UHFFFAOYSA-N
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Description

2’-(2-Ethoxyphenyl)-1’,2’-dihydro-1’-(4-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The unique arrangement of its molecular structure imparts specific chemical properties that make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-Ethoxyphenyl)-1’,2’-dihydro-1’-(4-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this spirocyclic compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reaction. The scalability of the Suzuki–Miyaura coupling reaction makes it a viable option for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2’-(2-Ethoxyphenyl)-1’,2’-dihydro-1’-(4-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves replacing one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

2’-(2-Ethoxyphenyl)-1’,2’-dihydro-1’-(4-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-(2-Ethoxyphenyl)-1’,2’-dihydro-1’-(4-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The spirocyclic structure allows it to fit into specific binding sites, influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application, but they often involve interactions with enzymes or receptors that play a role in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2’-(2-Ethoxyphenyl)-1’,2’-dihydro-1’-(4-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione apart is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse scientific applications.

Properties

CAS No.

1217833-78-7

Molecular Formula

C36H29NO5

Molecular Weight

555.6 g/mol

IUPAC Name

2-(2-ethoxyphenyl)-1-(4-methoxybenzoyl)spiro[2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,2'-indene]-1',3'-dione

InChI

InChI=1S/C36H29NO5/c1-3-42-29-15-9-7-13-27(29)31-32(33(38)23-16-19-24(41-2)20-17-23)37-28-14-8-4-10-22(28)18-21-30(37)36(31)34(39)25-11-5-6-12-26(25)35(36)40/h4-21,30-32H,3H2,1-2H3

InChI Key

ZXBKDJIBTDEEBP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C(N3C(C24C(=O)C5=CC=CC=C5C4=O)C=CC6=CC=CC=C63)C(=O)C7=CC=C(C=C7)OC

Origin of Product

United States

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